molecular formula C24H36O5 B12411193 Epi Lovastatin-d3

Epi Lovastatin-d3

Cat. No.: B12411193
M. Wt: 407.6 g/mol
InChI Key: PCZOHLXUXFIOCF-VWOIVJJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epi Lovastatin-d3 is a deuterated form of Lovastatin, a well-known lipid-lowering agent used primarily to treat hypercholesterolemia. The compound has the molecular formula C24H33D3O5 and a molecular weight of 407.56 g/mol . It is used extensively in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of Epi Lovastatin-d3 involves the incorporation of deuterium atoms into the Lovastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. Industrial production methods often involve fermentation processes using fungal metabolites, followed by chemical modification to introduce deuterium atoms .

Chemical Reactions Analysis

Epi Lovastatin-d3 undergoes several types of chemical reactions, including:

Scientific Research Applications

Epi Lovastatin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

Epi Lovastatin-d3, like Lovastatin, is a prodrug that is hydrolyzed in vivo to its active form, which inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver .

Comparison with Similar Compounds

Epi Lovastatin-d3 is similar to other statins such as:

Properties

Molecular Formula

C24H36O5

Molecular Weight

407.6 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3

InChI Key

PCZOHLXUXFIOCF-VWOIVJJTSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.